

# The Antithrombotic Profile of Milvexian: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Milvexian |           |
| Cat. No.:            | B3324122  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Milvexian** is an orally bioavailable, reversible, small-molecule inhibitor of activated Factor XI (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade.[1][2] By selectively targeting FXIa, **milvexian** represents a novel approach to antithrombotic therapy, with the potential to uncouple the prevention of pathological thrombosis from an increased risk of bleeding.[3][4] This technical guide provides an in-depth overview of the antithrombotic profile of **milvexian**, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing relevant pathways and workflows.

## **Mechanism of Action**

**Milvexian** exerts its antithrombotic effect by directly binding to the active site of FXIa, thereby preventing the activation of Factor IX to Factor IXa. This interruption of the intrinsic pathway of the coagulation cascade leads to a reduction in thrombin generation and subsequent fibrin clot formation.[1][2] A key feature of this mechanism is the preservation of the extrinsic pathway, which is crucial for hemostasis in response to tissue injury. This selective inhibition of the intrinsic pathway is hypothesized to contribute to a lower bleeding risk compared to broaderacting anticoagulants.

## **Preclinical Profile**



The preclinical development of **milvexian** involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and antithrombotic efficacy.

### In Vitro Characterization

**Milvexian** has demonstrated high affinity and selectivity for FXIa. The inhibition constant (Ki) for human FXIa is 0.11 nM, indicating potent inhibition.[2] In preclinical species, the Ki for rabbit FXIa was found to be 0.38 nM.[2]

| Target     | Species | Ki (nM) |
|------------|---------|---------|
| Factor XIa | Human   | 0.11[2] |
| Factor XIa | Rabbit  | 0.38[2] |

## In Vivo Efficacy in Rabbit Thrombosis Models

The antithrombotic effects of **milvexian** were evaluated in rabbit models of thrombosis. In a prevention model, **milvexian** demonstrated a dose-dependent reduction in thrombus weight and preservation of carotid blood flow.[2] For instance, at a dose of 1+0.67 mg/kg+mg/kg/h, **milvexian** reduced thrombus weight by  $70 \pm 4\%$  and preserved  $76 \pm 5\%$  of carotid blood flow. [5] In a treatment model where thrombosis was already initiated, **milvexian** also showed a dose-dependent improvement in blood flow.[5]

| Milvexian Dose<br>(mg/kg+mg/kg/h) | Thrombus Weight Reduction (%) | Carotid Blood Flow<br>Preservation (%) |
|-----------------------------------|-------------------------------|----------------------------------------|
| 0.063+0.04                        | 15 ± 10[5]                    | 32 ± 6[5]                              |
| 0.25+0.17                         | 45 ± 2[5]                     | 54 ± 10[5]                             |
| 1+0.67                            | 70 ± 4[5]                     | 76 ± 5[5]                              |

# **Clinical Development**

**Milvexian** has undergone extensive clinical evaluation in Phase 1 and Phase 2 trials, with a large-scale Phase 3 program currently underway.



## **Pharmacokinetics and Pharmacodynamics**

In human studies, **milvexian** is rapidly absorbed, with a time to maximum concentration (Tmax) of approximately 3 hours.[1] Its terminal half-life ranges from 8 to 14 hours, supporting once or twice-daily dosing.[1][6] The pharmacodynamic effect of **milvexian** is evident in a dose-dependent prolongation of the activated partial thromboplastin time (aPTT), a marker of the intrinsic coagulation pathway.[1] Notably, the prothrombin time (PT), which assesses the extrinsic and common pathways, remains largely unaffected.[3]

| Parameter                            | Value                          |
|--------------------------------------|--------------------------------|
| Time to Maximum Concentration (Tmax) | ~3 hours[1]                    |
| Terminal Half-life (T1/2)            | 8-14 hours[1][6]               |
| Effect on aPTT                       | Dose-dependent prolongation[1] |
| Effect on PT                         | No significant effect[3]       |

### **Phase 2 Clinical Trials**

Two key Phase 2 studies, AXIOMATIC-TKR and AXIOMATIC-SSP, have provided crucial insights into the efficacy and safety of **milvexian** in different clinical settings.

This study evaluated various doses of **milvexian** compared to enoxaparin for the prevention of venous thromboembolism (VTE) in patients undergoing total knee replacement surgery.[7] **Milvexian** demonstrated a dose-dependent reduction in the incidence of VTE.[7][8][9] Importantly, the rates of bleeding were low and comparable to enoxaparin.[3][7][8]



| Treatment Group                  | Incidence of<br>Venous<br>Thromboembolism<br>(%) | Any Bleeding (%)                    | Major or Clinically<br>Relevant Non-<br>Major Bleeding (%) |
|----------------------------------|--------------------------------------------------|-------------------------------------|------------------------------------------------------------|
| Milvexian (Twice<br>Daily)       |                                                  |                                     |                                                            |
| 25 mg                            | 21[7]                                            | 4 (combined milvexian groups)[7][8] | 1 (combined milvexian groups)[3][7][8]                     |
| 50 mg                            | 11[7]                                            |                                     |                                                            |
| 100 mg                           | 9[7]                                             | _                                   |                                                            |
| 200 mg                           | 8[7]                                             |                                     |                                                            |
| Milvexian (Once Daily)           |                                                  | _                                   |                                                            |
| 25 mg                            | 25[7]                                            | _                                   |                                                            |
| 50 mg                            | 24[7]                                            | _                                   |                                                            |
| 200 mg                           | 7[7]                                             | _                                   |                                                            |
| Enoxaparin (40 mg<br>Once Daily) | 21[7]                                            | 4[7][8]                             | 2[3][7][8]                                                 |

This trial investigated the efficacy and safety of different doses of **milvexian** in addition to dual antiplatelet therapy for the prevention of recurrent stroke in patients with a recent ischemic stroke or transient ischemic attack.[10][11] The primary composite endpoint of symptomatic ischemic stroke or covert brain infarction was not significantly reduced with **milvexian** compared to placebo.[10][11] However, there was no meaningful increase in the risk of major bleeding.[10][11]



| Treatment Group         | Incidence of Symptomatic<br>Ischemic Stroke or Covert<br>Brain Infarction (%) | Major Bleeding (%) |
|-------------------------|-------------------------------------------------------------------------------|--------------------|
| Milvexian (Once Daily)  |                                                                               |                    |
| 25 mg                   | 16.7[10][11]                                                                  | 1[10][11]          |
| Milvexian (Twice Daily) |                                                                               |                    |
| 25 mg                   | 16.6[10][11]                                                                  | 1[10][11]          |
| 50 mg                   | 15.6[10][11]                                                                  | 2[10][11]          |
| 100 mg                  | 15.4[10][11]                                                                  | 2[10][11]          |
| 200 mg                  | 15.3[10][11]                                                                  | 1[10][11]          |
| Placebo                 | 16.8[10][11]                                                                  | 1[10][11]          |

# Experimental Protocols In Vitro Factor XIa Inhibition Assay

The inhibitory activity of **milvexian** on FXIa is typically determined using a chromogenic or fluorogenic substrate-based assay.

Principle: Purified human FXIa is incubated with varying concentrations of the inhibitor (milvexian). A substrate that is specifically cleaved by FXIa to produce a colored or fluorescent product is then added. The rate of product formation is measured spectrophotometrically or fluorometrically. The inhibition constant (Ki) is calculated by analyzing the enzyme kinetics at different inhibitor and substrate concentrations.

#### General Procedure:

- Prepare a series of dilutions of milvexian.
- In a microplate, add purified human FXIa to a buffer solution.
- Add the milvexian dilutions to the wells containing FXIa and incubate for a predetermined period to allow for inhibitor binding.



- Initiate the enzymatic reaction by adding a chromogenic or fluorogenic FXIa substrate.
- Monitor the change in absorbance or fluorescence over time using a plate reader.
- Calculate the initial reaction velocities and determine the Ki value using appropriate enzyme inhibition models (e.g., Morrison equation for tight-binding inhibitors).

## **Activated Partial Thromboplastin Time (aPTT) Assay**

The aPTT assay is a functional coagulation assay used to assess the integrity of the intrinsic and common pathways.

Principle: The assay measures the time it takes for a fibrin clot to form after the addition of a contact activator and calcium to a plasma sample. Inhibitors of the intrinsic pathway, such as **milvexian**, will prolong the aPTT.

#### General Procedure:

- Collect whole blood into a tube containing a citrate anticoagulant.
- Centrifuge the blood sample to obtain platelet-poor plasma.
- Pre-warm the plasma sample and the aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids) to 37°C.
- Mix the plasma with the aPTT reagent and incubate for a specific time to allow for the activation of contact factors.
- Initiate the clotting cascade by adding a pre-warmed calcium chloride solution.
- Measure the time until a fibrin clot is formed using an automated or manual coagulometer.

# In Vivo Rabbit Thrombosis Model (Electrolytic-induced Carotid Artery Thrombosis)

This model is used to evaluate the antithrombotic efficacy of compounds in an in vivo setting.



Principle: An occlusive thrombus is induced in the carotid artery of an anesthetized rabbit by applying a mild electrical current. The effect of a test compound on thrombus formation is assessed by measuring blood flow and the final weight of the thrombus.

#### General Procedure:

- Anesthetize a New Zealand White rabbit.
- · Surgically expose the carotid artery.
- Place a flow probe around the artery to monitor blood flow.
- Administer the test compound (milvexian) or vehicle, typically as an intravenous bolus followed by a continuous infusion.
- Induce thrombosis by applying a controlled electrical current to the arterial wall using an external electrode.
- Continuously monitor carotid blood flow for a defined period (e.g., 90 minutes).
- At the end of the experiment, euthanize the animal, excise the thrombosed arterial segment, and determine the weight of the thrombus.

## **Visualizations**

Caption: Milvexian's mechanism of action within the coagulation cascade.





Click to download full resolution via product page

Caption: Workflow for the Activated Partial Thromboplastin Time (aPTT) Assay.





Click to download full resolution via product page

Caption: Experimental workflow for the in vivo rabbit thrombosis model.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Milvexian: An Oral, Bioavailable Factor XIa Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 2. Milvexian, an orally bioavailable, small-molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mims.com [mims.com]
- 4. AXIOMATIC-TKR: Milvexian Promising for VTE Prevention | tctmd.com [tctmd.com]
- 5. researchgate.net [researchgate.net]
- 6. First-in-human study of milvexian, an oral, direct, small molecule factor XIa inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 7. Milvexian for the Prevention of Venous Thromboembolism PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Milvexian for the prevention of ve ... | Article | H1 Connect [archive.connect.h1.co]
- 9. Antithrombotic Treatment With Factor XIa Inhibition to Optimize Management of Acute Thromboembolic Events in Total Knee Replacement - American College of Cardiology [acc.org]
- 10. snu.elsevierpure.com [snu.elsevierpure.com]
- 11. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- To cite this document: BenchChem. [The Antithrombotic Profile of Milvexian: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3324122#understanding-the-antithrombotic-profile-of-milvexian]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com